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The landscape of cardiovascular disease prevention has been shaped by numerous clinical

trials, some confirming the efficacy of new therapeutic strategies and others, like the Heart

Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-

THRIVE), serving as a crucial reality check. The trial's failure to demonstrate a cardiovascular

benefit for Tredaptive (a combination of extended-release niacin and laropiprant) marked a

significant turning point in the understanding of HDL cholesterol modification. This guide

provides a detailed comparison of the HPS2-THRIVE trial with other key lipid-modifying therapy

trials, offering researchers, scientists, and drug development professionals a comprehensive

analysis of the data and methodologies.

Executive Summary
The HPS2-THRIVE trial was designed to test the hypothesis that raising high-density

lipoprotein (HDL) cholesterol with Tredaptive, on a background of effective statin therapy,

would reduce the risk of major vascular events. Contrary to expectations, the trial was halted

prematurely due to a lack of efficacy and an increase in non-fatal serious adverse events. This

outcome stands in contrast to the demonstrated benefits of other lipid-lowering therapies, such

as statins, ezetimibe, and PCSK9 inhibitors, which have consistently shown to reduce

cardiovascular events by lowering low-density lipoprotein (LDL) cholesterol. This guide will

delve into the specifics of the HPS2-THRIVE trial, comparing its design, outcomes, and the

mechanism of its investigational drug with successful lipid-modifying agents.
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Tredaptive: Mechanism of Action and the HPS2-
THRIVE Rationale
Tredaptive combined two active ingredients: extended-release niacin and laropiprant. Niacin, a

B-vitamin, has long been known for its lipid-modifying properties, including its ability to raise

HDL cholesterol and lower triglycerides and LDL cholesterol. However, its use is often limited

by a common side effect: flushing, a sensation of warmth and redness of the skin. Laropiprant

was included in Tredaptive to specifically counteract this flushing effect by blocking the

prostaglandin D2 receptor 1 (DP1). The HPS2-THRIVE trial was predicated on the "HDL

hypothesis," which posited that increasing HDL cholesterol levels would translate into a

reduction in cardiovascular risk.
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Tredaptive's dual mechanism of action.
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Comparative Efficacy of Lipid-Modifying Therapies
The primary outcome of the HPS2-THRIVE trial was a composite of major vascular events,

including coronary death, non-fatal myocardial infarction, stroke, or any revascularization. The

results showed no significant difference between the Tredaptive group and the placebo group.

In contrast, trials of other lipid-lowering agents have demonstrated significant reductions in

cardiovascular events.
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Trial Drug
Primary

Endpoint

Treatment

Group

Event

Rate

Placebo

Group

Event

Rate

Relative

Risk

Reduction

(95% CI)

Absolute

Risk

Reduction

HPS2-

THRIVE

Tredaptive

(Niacin/Lar

opiprant)

Major

Vascular

Events

13.2%[1] 13.7%[1]
4% (0.90-

1.03)[1]
0.5%

FOURIER

Evolocuma

b (PCSK9

Inhibitor)

MACE (CV

death, MI,

stroke,

unstable

angina

hospitalizat

ion, or

coronary

revasculari

zation)

9.8%[2] 11.3%[2]
15% (0.79-

0.92)[2]
1.5%[3]

IMPROVE-

IT
Ezetimibe

MACE (CV

death, MI,

unstable

angina

hospitalizat

ion,

coronary

revasculari

zation ≥30

days, or

stroke)

32.7% (at 7

years)[4]

34.7% (at 7

years)[4]

6.4%

(0.89-0.99)

[4]

2.0%

FIELD Fenofibrate

Coronary

Events

(CHD

death or

non-fatal

MI)

5.2%[5] 5.9%[5]
11% (0.75-

1.05)[5]
0.7%
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Comparative Safety Profiles
A critical finding of the HPS2-THRIVE trial was the increased incidence of non-fatal serious

adverse events in the Tredaptive group. This contrasted with the generally favorable safety

profiles observed in the comparator trials.
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Trial Drug

Key Adverse

Events with

Increased

Incidence

Treatment

Group Rate

Placebo

Group Rate

Absolute

Risk

Increase

HPS2-

THRIVE

Tredaptive

(Niacin/Laropi

prant)

New-onset

diabetes
5.7%[6] 4.3%[6] 1.4%

Serious

Bleeding
2.5%[6] 1.9%[6] 0.6%

Serious

Infections
8.0%[6] 6.6%[6] 1.4%

Gastrointestin

al
4.8%[6] 3.8%[6] 1.0%

Musculoskele

tal
3.7%[6] 3.0% 0.7%

FOURIER Evolocumab
Injection-site

reactions
2.1% 1.6% 0.5%

Neurocognitiv

e events

Similar to

placebo
-

No significant

difference

IMPROVE-IT Ezetimibe

Discontinuati

on due to

adverse

events

10.6% 10.1%
No significant

difference

Myopathy/Rh

abdomyolysis

Similar to

placebo
-

No significant

difference

FIELD Fenofibrate Pancreatitis 0.8%[7] 0.5%[7] 0.3%

Pulmonary

Embolism
1.1%[7] 0.7%[7] 0.4%

Detailed Experimental Protocols
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A thorough understanding of the experimental design is essential for interpreting the results of

these landmark trials.

HPS2-THRIVE (NCT00461630)
Objective: To assess whether adding extended-release niacin/laropiprant to statin therapy

reduces the risk of major vascular events in high-risk patients.

Patient Population: 25,673 patients with pre-existing atherosclerotic vascular disease.

Inclusion Criteria: History of myocardial infarction, cerebrovascular disease, peripheral

arterial disease, or diabetes with coronary heart disease.

Exclusion Criteria: Recent major vascular event, severe heart failure, or contraindications to

niacin or statins.

Treatment Regimen: Patients were randomized to receive either extended-release niacin 2g

and laropiprant 40mg daily or a matching placebo, in addition to their background

simvastatin 40mg (with or without ezetimibe 10mg) therapy.

Primary Endpoint: A composite of coronary death, non-fatal myocardial infarction, stroke, or

any arterial revascularization.

FOURIER (NCT01764633)
Objective: To evaluate the efficacy and safety of evolocumab in reducing cardiovascular

events in patients with clinically evident atherosclerotic cardiovascular disease on statin

therapy.

Patient Population: 27,564 patients with a history of myocardial infarction, non-hemorrhagic

stroke, or symptomatic peripheral artery disease.

Inclusion Criteria: LDL-C ≥70 mg/dL or non-HDL-C ≥100 mg/dL on an optimized statin

regimen.

Exclusion Criteria: Recent coronary revascularization, severe heart failure, or uncontrolled

hypertension.
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Treatment Regimen: Patients were randomized to receive either evolocumab (140 mg every

two weeks or 420 mg monthly) or a matching placebo via subcutaneous injection.

Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke,

hospitalization for unstable angina, or coronary revascularization.

IMPROVE-IT (NCT00202878)
Objective: To determine whether the addition of ezetimibe to simvastatin therapy improves

cardiovascular outcomes compared with simvastatin monotherapy in patients after an acute

coronary syndrome.

Patient Population: 18,144 patients stabilized after an acute coronary syndrome.

Inclusion Criteria: Hospitalization for an acute coronary syndrome within the preceding 10

days and an LDL-C level between 50 and 125 mg/dL.

Exclusion Criteria: Planned coronary revascularization, severe heart failure, or active liver

disease.

Treatment Regimen: Patients were randomized to receive either simvastatin 40mg plus

ezetimibe 10mg daily or simvastatin 40mg plus placebo.

Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction,

unstable angina requiring rehospitalization, coronary revascularization (occurring at least 30

days after randomization), or nonfatal stroke.

FIELD (ISRCTN64783481)
Objective: To assess the effect of fenofibrate on the risk of cardiovascular events in patients

with type 2 diabetes mellitus.

Patient Population: 9,795 patients with type 2 diabetes.

Inclusion Criteria: Age 50-75 years, type 2 diabetes, and no clear indication for lipid-lowering

therapy at baseline.[8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/08/19/13/24/FIELD
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exclusion Criteria: Triglyceride levels >443 mg/dL or treatment with a lipid-lowering agent at

screening.[8]

Treatment Regimen: Patients were randomized to receive either fenofibrate 200mg daily or a

matching placebo.

Primary Endpoint: A composite of coronary heart disease death or non-fatal myocardial

infarction.[8]

HPS2-THRIVE FOURIER IMPROVE-IT FIELD
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Comparative workflow of major lipid-modifying outcome trials.

Conclusion: Lessons from HPS2-THRIVE
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The failure of Tredaptive in the HPS2-THRIVE trial delivered a significant blow to the HDL

hypothesis and underscored the complexity of cardiovascular disease. The trial demonstrated

that simply raising HDL cholesterol does not necessarily translate to a reduction in

cardiovascular events, particularly in patients already well-managed with statins. Furthermore,

the increased risk of adverse events highlighted the importance of a thorough safety evaluation

for any new therapeutic agent.

In contrast, the success of LDL-lowering therapies like ezetimibe and PCSK9 inhibitors in the

IMPROVE-IT and FOURIER trials, respectively, has solidified the central role of LDL

cholesterol in the pathogenesis of atherosclerotic cardiovascular disease. For researchers and

drug development professionals, the divergent outcomes of these trials provide invaluable

lessons:

Target Validation is Crucial: The HDL hypothesis, while biologically plausible, was not

sufficiently validated as a therapeutic target in the context of modern statin therapy.

Surrogate Endpoints Can Be Misleading: While Tredaptive effectively raised HDL levels, this

change in a surrogate marker did not predict clinical benefit.

Safety is Paramount: The adverse event profile of Tredaptive ultimately outweighed any

potential, unproven benefit.

The Primacy of LDL Lowering: The consistent benefit observed with therapies that lower LDL

cholesterol reinforces its position as the primary target for cardiovascular risk reduction.

The HPS2-THRIVE trial, though a disappointment for the proponents of HDL-targeted

therapies, has been instrumental in refining the focus of cardiovascular drug development,

steering it towards strategies with robust evidence of both efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1245522?utm_src=pdf-body
https://www.benchchem.com/product/b1245522?utm_src=pdf-body
https://www.benchchem.com/product/b1245522?utm_src=pdf-body
https://www.benchchem.com/product/b1245522?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

2. FOURIER: Evolocumab Reduces Risk of CVD Events by 15% Compared With Placebo |
tctmd.com [tctmd.com]

3. login.medscape.com [login.medscape.com]

4. researchgate.net [researchgate.net]

5. Effects of long-term fenofibrate therapy on cardiovascular events in 9795 people with type
2 diabetes mellitus (the FIELD study): randomised controlled trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. merck.com [merck.com]

7. gpnotebook.com [gpnotebook.com]

8. Fenofibrate Intervention and Event Lowering in Diabetes - American College of Cardiology
[acc.org]

To cite this document: BenchChem. [Tredaptive's Failure in HPS2-THRIVE: A Comparative
Analysis of Lipid-Modifying Therapies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245522#hps2-thrive-tredaptive-s-failure-to-reduce-
cardiovascular-events]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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